The synthesis of M3541 involves several steps typical of organic chemistry methodologies for small molecules. While specific synthetic routes are not detailed in the available literature, it is known that compounds of this class are synthesized using standard techniques such as:
The synthesis process also includes rigorous characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the compound.
M3541 has a molecular formula of C20H19N5O, with a molecular weight of approximately 345.4 g/mol. Its structure features a core imidazoquinolinone framework, which is essential for its biological activity. The specific arrangement of functional groups within this framework contributes to its selectivity for ATM kinase inhibition.
M3541 primarily functions through competitive inhibition of ATM kinase activity. The mechanism involves binding to the ATP-binding site of the kinase, preventing its phosphorylation activity on target proteins involved in DNA repair processes. This inhibition leads to:
The mechanism by which M3541 exerts its effects involves several key processes:
M3541 exhibits several notable physical and chemical properties:
These properties make M3541 suitable for further development as a therapeutic agent.
M3541 has potential applications primarily in oncology due to its ability to enhance the effectiveness of existing cancer therapies. Key applications include:
The ongoing research into M3541 aims to establish its safety profile and therapeutic window in human subjects, paving the way for potential clinical applications in cancer treatment .
M3541 (CAS# 1360628-91-6) is a potent and highly selective adenosine triphosphate (ATP)-competitive inhibitor of ataxia telangiectasia mutated (ATM) kinase. Biochemical assays demonstrate exceptional inhibitory activity against ATM, with a half-maximal inhibitory concentration (IC₅₀) of 0.25 nM in cell-free systems [1] [10]. Comprehensive kinase profiling across 292 human kinases revealed that M3541 maintains selectivity exceeding 60-fold against closely related phosphatidylinositol 3-kinase-related kinase (PIKK) family members, including DNA-dependent protein kinase (DNA-PK), ataxia telangiectasia and Rad3-related (ATR) kinase, mammalian target of rapamycin (mTOR), and class I phosphatidylinositol 3-kinases (PI3Ks) [5] [10]. Remarkably, M3541 exhibited negligible inhibition (>100 nM IC₅₀) for 99.3% of tested kinases, underscoring its precision in targeting ATM’s catalytic domain without significant off-target effects [5]. This selectivity profile positions M3541 as a superior pharmacological tool for dissecting ATM-specific functions within the DNA damage response (DDR) network.
Table 1: Selectivity Profile of M3541 Against Key Kinases
Kinase Target | IC₅₀ (nM) | Selectivity Fold vs. ATM |
---|---|---|
ATM | 0.25 | 1 (Reference) |
DNA-PK | >1,000 | >4,000 |
ATR | >10,000 | >40,000 |
mTOR | >1,000 | >4,000 |
PI3Kα | >1,000 | >4,000 |
PI3Kγ | >1,000 | >4,000 |
The molecular structure of M3541 (C₂₃H₁₇FN₆O₂, MW 428.42 g/mol) enables high-affinity engagement with ATM’s ATP-binding pocket through specific pharmacophoric interactions [7] [10]. Key structural features include:
Biophysical analyses confirm direct competition with ATP, explaining M3541’s efficacy in blocking ATM autophosphorylation at Ser1981—a critical step in kinase activation following DNA double-strand breaks (DSBs) [5]. The compound’s binding displaces magnesium-ATP complexes, locking ATM in an inactive conformation and preventing downstream signaling cascade initiation [10].
M3541 disrupts the ATM-controlled DDR signaling axis by intercepting kinase activation immediately following DSB induction. Upon radiation exposure, ATM typically undergoes rapid dimer-to-monomer transition and autophosphorylation, enabling recruitment to DSB sites via the Mre11-Rad50-Nbs1 (MRN) complex. M3541 precludes this activation, resulting in:
In cancer cell lines (e.g., A549, MDA-MB-468), M3541 (1 μM) synergizes with ionizing radiation (IR), reducing clonogenic survival by >80% compared to IR alone. This synergy directly correlates with suppression of ATM-mediated chromatin remodeling and repair foci assembly [5] [8].
ATM orchestrates DSB repair through phosphorylation of effector proteins, a process potently inhibited by M3541:
Table 2: M3541-Mediated Suppression of ATM Downstream Targets in A549 Cells
Target Protein | Phosphorylation Site | Reduction at 100 nM M3541 | Functional Consequence |
---|---|---|---|
CHK2 | Thr68 | >90% | G₂/M checkpoint collapse |
KAP1 | Ser824 | 85% | Impaired chromatin relaxation |
p53 | Ser15 | 80% | Reduced p21 expression & apoptosis |
H2AX | Ser139 (γH2AX) | Increased foci retention | Persistent DSB signaling |
Homologous recombination (HR) requires ATM-mediated phosphorylation of BRCA1, PALB2, and RAD51 to license repair activities. M3541 disrupts this pathway through multi-tiered inhibition:
Persistent HR deficiency under M3541 treatment forces cells into error-prone non-homologous end-joining (NHEJ) or microhomology-mediated end-joining (MMEJ), accelerating genomic instability. In xenograft models, this mechanism underlies M3541’s potentiation of radiotherapy, driving complete tumor regressions in combination regimens [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7